![molecular formula C17H11ClN2OS2 B2702589 (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide CAS No. 477500-50-8](/img/structure/B2702589.png)
(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole derivatives, such as the one you mentioned, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and depend on the specific compound and conditions. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is one common reaction .Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Agents : A study explored the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, testing their in vitro cytotoxicity against multiple cell lines. Thiophene-2-carboxamide derivatives showed significant inhibitory activity, particularly those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
- Antimicrobial Properties : A series of compounds incorporating the thiophene moiety demonstrated potent antimicrobial activities, highlighting the potential of thiazole-based structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthetic Methodologies
- Regioselective Synthesis : Research on regioselective synthesis of new cyano(thiazolidin-2-ylidene)thiazoles offers insights into methodologies for constructing complex thiazole derivatives, which could be relevant to the synthesis and functionalization of compounds similar to (E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide (Bakavoli et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBITNHSAPPJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

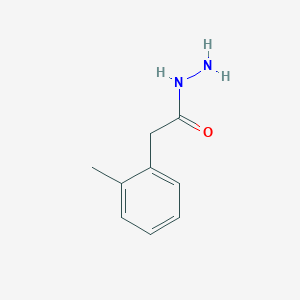
![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)
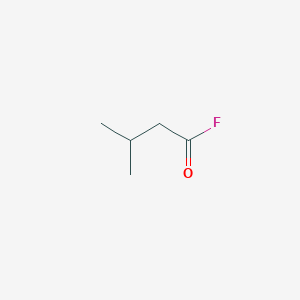

![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)
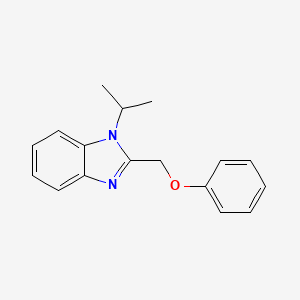
![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)
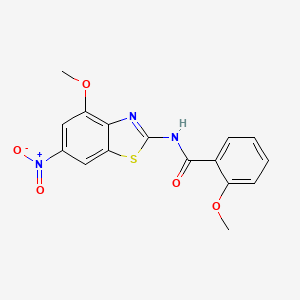
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)
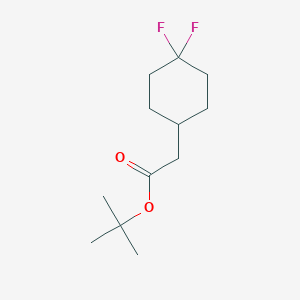
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
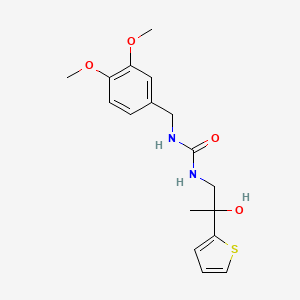
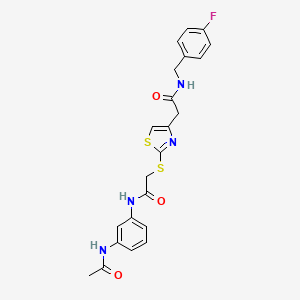
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2702529.png)